BenchChemオンラインストアへようこそ!

1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide

Medicinal Chemistry Fragment-Based Drug Design Pyrazole Carboxamide SAR

This research-grade building block features a unique ortho-fluorobenzyl amide substitution on the 1-ethylpyrazole-3-carboxamide core, providing a distinct electrostatic surface and conformational preference critical for mapping benzyl-binding sub-pockets in HIF-1 inhibitor SAR. Its single 19F NMR-active fluorine enables direct binding measurement without labeling. The low molecular weight (247.27 Da) and favorable XLogP (1.7) make it an ideal fragment for FBDD and virtual screening. Replacing it with para-fluoro, non-fluorinated, or aniline analogs alters the pharmacophore—only this compound offers the precise substitution pattern needed for target-specific studies.

Molecular Formula C13H14FN3O
Molecular Weight 247.27 g/mol
Cat. No. B5348638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide
Molecular FormulaC13H14FN3O
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESCCN1C=CC(=N1)C(=O)NCC2=CC=CC=C2F
InChIInChI=1S/C13H14FN3O/c1-2-17-8-7-12(16-17)13(18)15-9-10-5-3-4-6-11(10)14/h3-8H,2,9H2,1H3,(H,15,18)
InChIKeyAYPOPBCQUFFVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide: A Structurally Defined Pyrazole-3-Carboxamide Building Block [1]


1-Ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide (CAS 955567-59-6, molecular formula C₁₃H₁₄FN₃O, molecular weight 247.27 g/mol) is a heterocyclic small molecule that belongs to the 1-ethyl-1H-pyrazole-3-carboxamide class [1]. Its structure features a pyrazole core bearing an ethyl group at the N-1 position and a 2‑fluorobenzyl moiety attached via an amide bond at the C-3 position. While this compound shares the 1-ethylpyrazole-3-carboxamide scaffold with experimentally characterized hypoxia-inducible factor (HIF)-1 inhibitors such as CLB‑016 (IC₅₀ = 19.1 µM) and its optimized analog 11Ae (IC₅₀ = 8.1 µM) [2], the specific 2‑fluorobenzyl amide substitution defines a distinct chemical space that differs from the elaborated arylamide substituents present in the published HIF‑1 inhibitor series. The compound is listed in commercial catalogs as a research-grade building block [1], and its physical properties (XLogP3‑AA = 1.7, topological polar surface area = 46.9 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3) place it within the favorable property space for fragment-based screening and medicinal chemistry exploration.

Why In-Class Pyrazole-3-Carboxamide Analogs Cannot Substitute for 1-Ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide


Pyrazole-3-carboxamide derivatives display a wide range of biological target activities—from HIF‑1 inhibition [1] to cannabinoid CB₁/CB₂ receptor modulation, kinase inhibition, and immunosuppressant activity—driven by subtle variations in the amide substituent. Even within the narrow 1-ethylpyrazole-3-carboxamide subclass, the nature of the benzylic amine moiety determines the pharmacophoric interactions. The target compound's ortho-fluorobenzyl amide substituent imparts a distinct combination of steric and electronic properties: the electron-withdrawing fluorine at the ortho position alters the conformational preference of the benzyl group, modulates the amide NH hydrogen-bonding potential, and introduces a specific electrostatic surface compared to its non-fluorinated, para-fluorinated, or chlorinated analogs. The 1-ethyl‑N‑(2-fluorophenyl) analog (CAS 515830-32-7), which replaces the benzylamine with a fluorinated aniline, eliminates the flexible methylene linker, fundamentally altering the spatial orientation of the aromatic ring relative to the pyrazole core . Generic replacement with any other 1-ethylpyrazole-3-carboxamide derivative therefore risks losing the specific substitution pattern that defines this compound's potential binding mode in any target-specific context.

Quantitative Differentiation Evidence: 1-Ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide vs. Closest Analogs


Ortho-Fluorobenzyl vs. Fluorophenyl: Linker-Dependent Conformational and Electronic Divergence

The target compound [1] is differentiated from its closest commercially listed analog, 1-ethyl‑N‑(2-fluorophenyl)-1H-pyrazole‑3‑carboxamide (CAS 515830‑32‑7) , by the presence of a methylene linker (-CH₂-) between the amide nitrogen and the 2-fluorophenyl ring. In the target compound, the benzylamine-type connection permits greater conformational flexibility and extends the distance between the pyrazole core and the aromatic ring by approximately 1.5–2.5 Å compared to the direct aniline-type connection in the fluorophenyl analog. This topological difference translates into distinct shape and electrostatic profiles: the target compound has an XLogP3‑AA of 1.7 [1], while the fluorophenyl analog (C₁₂H₁₂FN₃O, MW 233.24) is expected to have a slightly lower logP due to the absence of the methylene carbon . Such differences can critically affect binding pocket occupancy in targets where the depth or geometry of the hydrophobic sub-pocket discriminates between benzyl and phenyl orientations.

Medicinal Chemistry Fragment-Based Drug Design Pyrazole Carboxamide SAR

Fluorine Positional Effect: Ortho vs. Para Fluorobenzyl Isomer Differentiation

The ortho-fluorine substitution on the benzyl ring of the target compound [1] creates a distinct electronic environment compared to a hypothetical para-fluorobenzyl isomer. The ortho-fluorine exerts a strong inductive electron-withdrawing effect directly adjacent to the methylene attachment point, which increases the polarity of the adjacent C–H bonds and can influence the pKₐ of the amide NH through through-space effects. This contrasts with the para-fluorobenzyl isomer, where the fluorine is positioned remotely and primarily affects ring electronics through resonance. Although no direct comparative binding data for these two isomers is publicly available for this scaffold, analogous ortho-vs-para fluorine SAR has been extensively documented in related pyrazole‑3‑carboxamide CB₁ antagonist series, where ortho‑substitution on the benzyl moiety was required for potent receptor antagonism (IC₅₀ values in the low nanomolar range for ortho‑substituted vs. >1 µM for para‑substituted in certain templates) [2][3].

Bioisostere Design Fluorine Scanning Structure–Activity Relationship

Physicochemical Property Space Positioning Relative to HIF-1 Inhibitor Lead Series

The target compound has a molecular weight (247.27 Da) and lipophilicity (XLogP3‑AA = 1.7) [1] that place it in the lower‑molecular‑weight, lower‑lipophilicity region relative to the published 1‑ethylpyrazole‑3‑carboxamide HIF‑1 inhibitor leads. CLB‑016 (MW = 356.4 Da) and 11Ae (structure‑derived MW ~380–450 Da range) [2] are significantly larger and more lipophilic due to elaborated arylamide substituents. The target compound's lower complexity and higher fraction of sp²‑hybridized carbons (lower fraction of rotatable bonds relative to heavy atom count) may confer advantages in fragment‑based screening or as a minimalist scaffold for target identification. Its topological polar surface area (46.9 Ų) is well below the 140 Ų threshold commonly associated with oral bioavailability, and its single hydrogen bond donor limits the potential for non‑specific binding.

Fragment Properties Drug-Likeness Hypoxia-Inducible Factor Inhibition

Recommended Application Scenarios for 1-Ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide Based on Available Evidence


Fragment-Based Screening Campagins Targeting Hypoxia-Inducible Factor (HIF) Pathways

The compound's low molecular weight (247.27 Da) and low lipophilicity (XLogP3‑AA = 1.7) [1] position it as a potential fragment starting point for HIF‑1 inhibitor development. Although its intrinsic HIF‑1 inhibitory activity has not been publicly reported, the 1‑ethylpyrazole‑3‑carboxamide core is validated by the literature leads CLB‑016 (IC₅₀ = 19.1 µM) and 11Ae (IC₅₀ = 8.1 µM) [2]. The ortho‑fluorobenzyl moiety provides a distinct vector for fragment growing or merging strategies that cannot be accessed by the simpler 1‑ethyl‑N‑(2‑fluorophenyl) analog .

Pyrazole Carboxamide Structure–Activity Relationship (SAR) Studies Requiring Ortho-Fluorobenzyl Topology

For laboratories engaged in pyrazole‑3‑carboxamide SAR exploration, this compound offers the specific combination of an N1‑ethyl group on the pyrazole and an ortho‑fluorobenzyl amide substituent. As demonstrated by the class‑level SAR from cannabinoid CB₁ antagonist programs, the ortho‑fluorine on a benzyl moiety can be a critical determinant of receptor affinity, with documented IC₅₀ values shifting from sub‑nanomolar to micromolar ranges upon alteration of the halogen position [1]. The target compound thus serves as a defined chemical probe for mapping the steric and electronic requirements of benzyl‑binding sub‑pockets.

Computational Chemistry and Molecular Modeling: Ortho-Fluorine Electrostatic Surface Characterization

The ortho‑fluorine substitution pattern creates a distinctive negative electrostatic potential surface on the benzyl ring that can be exploited in structure‑based drug design. The compound's well‑defined InChIKey (AYPOPBCQUFFVKX‑UHFFFAOYSA‑N) and SMILES notation [1] facilitate its unambiguous incorporation into virtual screening libraries, pharmacophore modeling, and molecular dynamics simulations where the effect of ortho‑fluorine vs. para‑fluorine or non‑fluorinated benzyl groups on target binding can be computationally evaluated.

Chemical Biology Tool Compound for Evaluating Fluorine‑Dependent Protein–Ligand Interactions

The ¹⁹F NMR‑active fluorine atom at the ortho position provides a spectroscopic handle for protein‑observed or ligand‑observed ¹⁹F NMR experiments. This enables direct measurement of binding interactions in complex biological milieu without the need for fluorescent or radioactive labeling. The compound's modest molecular weight and single fluorine atom make it a suitable candidate for ¹⁹F‑based fragment screening, where chemical shift perturbations upon target protein binding can be monitored quantitatively [1].

Quote Request

Request a Quote for 1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.